1-Methyl-3-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrazin-2-one
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Description
Synthesis Analysis
The synthesis of MPAP involves alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF. The resulting ligands have been characterized by 1H-NMR , 13C-NMR , and IR spectroscopy . The alkylation process yields multidentate ligands that play a crucial role in coordination chemistry and catalysis .
Molecular Structure Analysis
The crystalline structure of MPAP has been determined by single-crystal X-ray diffraction at both 111 K and room temperature . The compound exhibits a rigid and flat geometry due to the π-excess aromatic heterocycles in the pyrazole rings. The conformational study sheds light on its thermal stability and potential applications .
Chemical Reactions Analysis
MPAP’s reactivity depends on its ligand properties. In situ complexes of the multidentate ligands can oxidize catechol substrates. Factors such as the molar ratio of oxidant-to-substrate, ligand nature, metal ion, and counter-ion significantly influence catalytic activities. For instance, the complex L1/Cu(CH3COO)2 exhibits high activity in catechol oxidation .
Mechanism of Action
properties
IUPAC Name |
1-methyl-3-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-15-6-4-13-11(12(15)18)16-7-10(8-16)9-17-5-2-3-14-17/h2-6,10H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZCDZLXVKDCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CC(C2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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